molecular formula C15H15ClN2O3 B13374562 ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13374562
M. Wt: 306.74 g/mol
InChI Key: BWLINGOKZXYENL-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, an acetyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to introduce the chlorophenyl group. Finally, acetylation of the resulting compound yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetyl or chlorophenyl groups, leading to different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Ethyl 4-acetyl-1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-acetyl-1-phenyl-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the chlorophenyl group.

    Ethyl 4-acetyl-1-(2-methylphenyl)-5-methyl-1H-pyrazole-3-carboxylate: Contains a methylphenyl group instead of a chlorophenyl group.

    Ethyl 4-acetyl-1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Contains a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

ethyl 4-acetyl-1-(2-chlorophenyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H15ClN2O3/c1-4-21-15(20)14-13(10(3)19)9(2)18(17-14)12-8-6-5-7-11(12)16/h5-8H,4H2,1-3H3

InChI Key

BWLINGOKZXYENL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=CC=C2Cl

Origin of Product

United States

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